![molecular formula C17H21FN4O3S B4629531 N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4629531.png)
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, methylsulfonyl, and piperidinecarboxamide groups
Preparation Methods
The synthesis of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzyl group, and the attachment of the methylsulfonyl and piperidinecarboxamide groups. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to the formation of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.
Introduction of the Fluorobenzyl Group: This step may involve the use of fluorobenzyl halides in a nucleophilic substitution reaction.
Attachment of Methylsulfonyl and Piperidinecarboxamide Groups: These groups can be introduced through standard organic synthesis techniques such as amide bond formation and sulfonylation reactions.
Chemical Reactions Analysis
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms, especially those involving pyrazole and piperidine derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzyl and pyrazolyl groups may interact with enzyme active sites or receptor binding pockets, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the piperidinecarboxamide group may contribute to its overall stability and binding affinity.
Comparison with Similar Compounds
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared with similar compounds such as:
N~3~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and binding properties.
N~3~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: The presence of a methylbenzyl group can influence the compound’s hydrophobicity and interaction with biological targets.
N~3~-[1-(3-TRIFLUOROMETHYLBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE: The trifluoromethylbenzyl group may enhance the compound’s metabolic stability and binding affinity.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-26(24,25)22-7-3-5-14(11-22)17(23)20-16-9-19-21(12-16)10-13-4-2-6-15(18)8-13/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHHMOASGODFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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